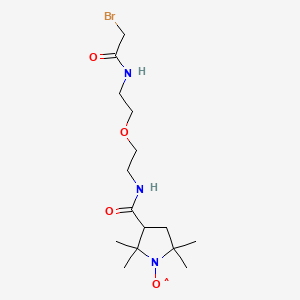
3-(2-(2-(2-BROMOACETAMIDO)ETHOXY)ETHYL-C ARBAMOYL)PROXYL, FREE RADICAL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-(2-(2-BROMOACETAMIDO)ETHOXY)ETHYL-C ARBAMOYL)PROXYL, FREE RADICAL is a stable nitroxide radical compound. It is commonly used as a spin label in electron paramagnetic resonance (EPR) spectroscopy due to its paramagnetic properties. This compound is also known for its applications in various fields such as chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(2-(2-BROMOACETAMIDO)ETHOXY)ETHYL-C ARBAMOYL)PROXYL, FREE RADICAL typically involves multiple steps. The process begins with the preparation of the bromoacetamide intermediate, which is then reacted with ethoxyethyl carbamoyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
化学反应分析
Types of Reactions
3-(2-(2-(2-BROMOACETAMIDO)ETHOXY)ETHYL-C ARBAMOYL)PROXYL, FREE RADICAL undergoes various chemical reactions, including:
Oxidation: The nitroxide radical can be oxidized to form oxoammonium cations.
Reduction: The compound can be reduced to form hydroxylamines.
Substitution: The bromoacetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and ascorbic acid are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Oxoammonium cations.
Reduction: Hydroxylamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(2-(2-(2-BROMOACETAMIDO)ETHOXY)ETHYL-C ARBAMOYL)PROXYL, FREE RADICAL has a wide range of applications in scientific research:
Chemistry: Used as a spin label in EPR spectroscopy to study molecular dynamics and interactions.
Biology: Employed in the study of protein structures and conformational changes.
Medicine: Investigated for its potential use in imaging and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and as a stabilizer in polymer chemistry.
作用机制
The mechanism of action of 3-(2-(2-(2-BROMOACETAMIDO)ETHOXY)ETHYL-C ARBAMOYL)PROXYL, FREE RADICAL involves its paramagnetic properties. The nitroxide radical interacts with unpaired electrons in other molecules, making it useful in EPR spectroscopy. The compound can also undergo redox reactions, which are important in various biochemical and industrial processes .
相似化合物的比较
Similar Compounds
TEMPOL: Another nitroxide radical used in similar applications.
4-Hydroxy-TEMPO: Known for its use in oxidation reactions and as a spin label.
Carbamoyl-PROXYL: Shares similar structural features and applications.
Uniqueness
3-(2-(2-(2-BROMOACETAMIDO)ETHOXY)ETHYL-C ARBAMOYL)PROXYL, FREE RADICAL is unique due to its bromoacetamide group, which allows for specific substitution reactions. This makes it versatile for various chemical modifications and applications .
属性
CAS 编号 |
100900-39-8 |
|---|---|
分子式 |
C15H27BrN3O4 |
分子量 |
393.302 |
IUPAC 名称 |
N-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethyl]-1-$l^{1} |
InChI |
InChI=1S/C15H27BrN3O4/c1-14(2)9-11(15(3,4)19(14)22)13(21)18-6-8-23-7-5-17-12(20)10-16/h11H,5-10H2,1-4H3,(H,17,20)(H,18,21) |
InChI 键 |
MVQJHHJXEFNXBL-UHFFFAOYSA-N |
SMILES |
CC1(CC(C(N1[O])(C)C)C(=O)NCCOCCNC(=O)CBr)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


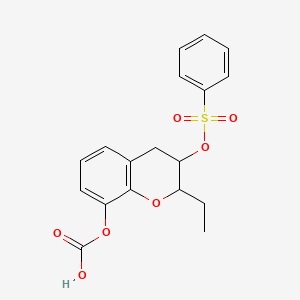
![6-Nitro-1H-benzo[d]imidazol-4-amine](/img/structure/B561110.png)
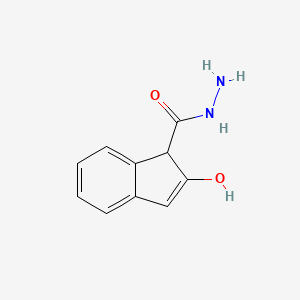
![Spiro[3-oxa-4-azatricyclo[5.2.1.02,6]deca-1,5,7-triene-9,1'-cyclopropane]](/img/structure/B561117.png)
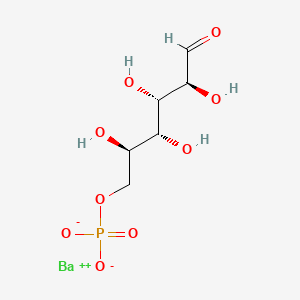
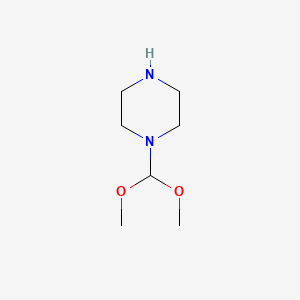
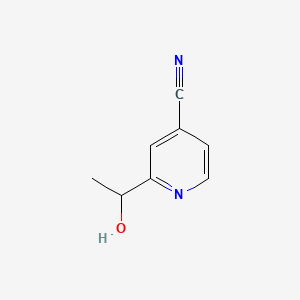

![5,6-Methanocyclopropa[4,5]cyclopenta[1,2-b]pyridine(9CI)](/img/new.no-structure.jpg)
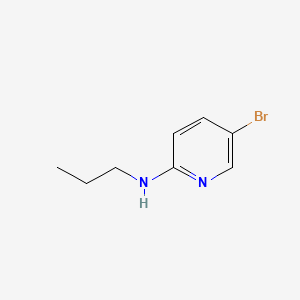
![2'-Anilino-6'-(N-ethyl-N-isopentylamino)spiro[phthalide-3,9'-[9H]xanthene]](/img/structure/B561129.png)
